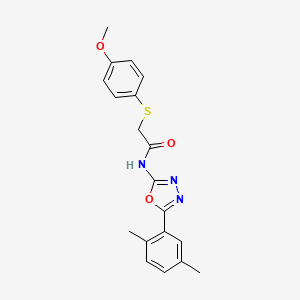

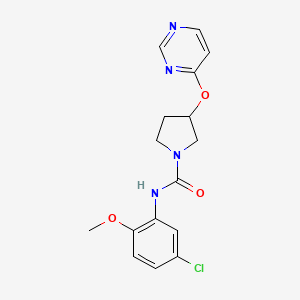

![molecular formula C18H19ClN2O2S B2566691 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine CAS No. 1164468-23-8](/img/structure/B2566691.png)

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

Piperazines can be synthesized through various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a palladium-catalyzed cyclization reaction .Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, sulfonyl radicals can be generated from sulfonyl hydrazides and participate in the synthesis of diverse functionalized sulfonyl fluorides .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on their structure. For example, the molecular weight of 1-(3-Chlorophenyl)piperazine hydrochloride is 233.136 g/mol .Scientific Research Applications

Adenosine Receptor Antagonism

Research has shown that derivatives of piperazine, which include structural analogs to 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, play a critical role as adenosine A2B receptor antagonists. These compounds have been identified for their subnanomolar affinity and high selectivity, indicating potential therapeutic applications, especially in treating conditions mediated by the adenosine receptor pathway (Borrmann et al., 2009).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing the piperazine moiety has been synthesized and evaluated for antitumor activity, particularly against breast cancer cells. This indicates the compound's framework could serve as a backbone for developing potent antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin (Yurttaş et al., 2014).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and assessed for their biological activity against various microbial strains. Some products displayed moderate activity, offering a basis for further exploration in the development of new antimicrobial agents (J.V.Guna et al., 2009).

Receptor Ligand Development

Studies involving the synthesis of piperazine derivatives, including those with chemical similarity to this compound, have focused on their potential as ligands for various receptors. This includes research into melanocortin-4 receptor ligands, highlighting the compound's relevance in developing treatments for conditions associated with this receptor, such as obesity or metabolic disorders (Tran et al., 2008).

Synthesis and Structural Analysis

The structural complexity of piperazine derivatives enables a wide range of synthetic approaches and analyses, including X-ray crystallography. Studies have been dedicated to elucidating the crystal structure of compounds within this chemical class, providing insights into their potential interactions and stability in biological systems (Berredjem et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on piperazine derivatives could include further exploration of their synthesis, properties, and potential applications. For example, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name |

1-(3-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2S/c19-17-7-4-8-18(15-17)20-10-12-21(13-11-20)24(22,23)14-9-16-5-2-1-3-6-16/h1-9,14-15H,10-13H2/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZRXJSPFDMTIE-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)

![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide](/img/structure/B2566615.png)

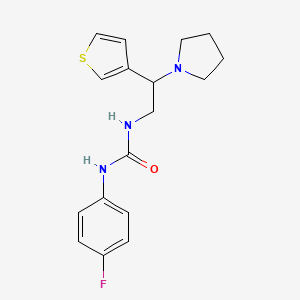

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2566616.png)

![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide](/img/structure/B2566620.png)

![1'-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one](/img/structure/B2566621.png)

![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566622.png)

![(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2566623.png)